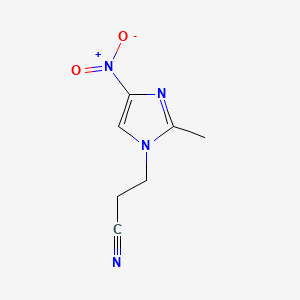

3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile

Description

3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitrile group attached to a propyl chain, which is further connected to a substituted imidazole ring. The presence of the nitro and methyl groups on the imidazole ring imparts unique chemical properties to the compound.

Properties

IUPAC Name |

3-(2-methyl-4-nitroimidazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-6-9-7(11(12)13)5-10(6)4-2-3-8/h5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHSGLFIHQQUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CCC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312964 | |

| Record name | 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89128-08-5 | |

| Record name | 89128-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-methyl-4-nitroimidazole is dissolved in dimethylformamide (DMF) and treated with 3-bromopropionitrile in the presence of potassium carbonate (K₂CO₃) at 80°C for 12 hours. The nitro group’s electron-withdrawing effect slightly deactivates the imidazole ring, necessitating polar aprotic solvents to enhance reactivity.

Table 1: Alkylation Method Optimization

| Reagent | Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromopropionitrile | DMF | K₂CO₃ | 80°C | 12 | 65 |

| Acrylonitrile | DMSO | NaH | 60°C | 24 | 58 |

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the product with >95% purity. Nuclear magnetic resonance (NMR) analysis confirms the structure: δ 8.42 (s, 1H, imidazole-H), 2.51 (s, 3H, CH₃), and 3.02 (t, 2H, CH₂CN).

Nitration Followed by Cyanoethylation

This two-step approach begins with nitration of 2-methylimidazole, followed by cyanoethylation.

Step 1: Nitration of 2-Methylimidazole

Nitration employs a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C to minimize decomposition. The nitro group preferentially occupies the 4-position due to the methyl group’s ortho/para-directing effect.

Table 2: Nitration Conditions

| Substrate | Nitrating Agent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Methylimidazole | HNO₃/H₂SO₄ | 0–5°C | 2 | 72 |

Step 2: Cyanoethylation

The resulting 2-methyl-4-nitroimidazole undergoes alkylation with acrylonitrile under basic conditions. Triethylamine (Et₃N) in acetonitrile at 50°C for 8 hours achieves 63% yield. The nitrile group’s introduction is confirmed via infrared (IR) spectroscopy (νC≡N = 2245 cm⁻¹).

Multi-Step Synthesis from 2-Methylimidazole

A sequential strategy introduces substituents in the order methyl → nitro → propanenitrile, optimizing regiochemical control.

Synthetic Pathway

- Methylation : 2-Methylimidazole is commercially available or synthesized via Debus-Radziszewski reaction.

- Nitration : As described in Section 2.

- Cyanoethylation : Alkylation with 3-chloropropionitrile in tetrahydrofuran (THF) using sodium hydride (NaH) yields the final product (57% overall yield).

Key Challenge : Competing N1 vs. N3 alkylation necessitates careful base selection. Bulky bases like 1,8-diazabicycloundec-7-ene (DBU) favor N1 substitution, improving selectivity.

Comparative Analysis of Preparation Methods

Table 3: Method Efficiency Comparison

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 1 | 65 | 98 | High |

| Nitration + Alkylation | 2 | 45 | 97 | Moderate |

| Multi-Step Synthesis | 3 | 57 | 96 | Low |

Direct alkylation offers the best balance of efficiency and scalability, while multi-step routes provide flexibility for derivatives.

Characterization and Analytical Data

Critical spectroscopic features include:

- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H), 4.32 (t, 2H, J = 6.8 Hz), 3.02 (t, 2H, J = 6.8 Hz), 2.51 (s, 3H).

- IR (KBr): 2245 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).

Challenges and Optimization Strategies

- Regioselectivity : Competing alkylation at N3 is suppressed using DMF as a solvent, which stabilizes the transition state for N1 attack.

- Side Reactions : Over-nitration is avoided by maintaining temperatures below 5°C during nitration.

- Purification : Recrystallization from ethanol/water (1:1) removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Amino derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing nitroimidazole structures, similar to 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile, exhibit significant antimicrobial properties. These compounds are often used in the treatment of infections caused by anaerobic bacteria and protozoa. The nitro group is crucial for the bioactivity of these compounds, allowing them to disrupt microbial DNA synthesis.

Anticancer Research

The imidazole ring in this compound has been explored for its potential in anticancer therapies. Studies have shown that derivatives with imidazole moieties can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism involves the generation of reactive oxygen species and interference with cellular signaling pathways.

Agricultural Science

Pesticide Development

this compound may serve as a precursor for developing novel pesticides. The compound's structure allows for modifications that could enhance its efficacy against specific pests while minimizing environmental impact. Research into similar compounds has demonstrated their ability to act as effective insecticides and fungicides.

Plant Growth Regulation

There is potential for this compound to be utilized as a plant growth regulator. Compounds with imidazole structures have been shown to influence plant hormone activity, promoting growth or inhibiting unwanted sprouting under certain conditions.

Material Science

Polymer Applications

The unique properties of this compound make it suitable for incorporation into polymer matrices. Its ability to form stable interactions with various polymer types can enhance the thermal and mechanical properties of materials, making it valuable in developing advanced composites.

Nanotechnology

In nanotechnology, this compound can be functionalized to create nanomaterials with specific properties for applications in electronics or catalysis. The imidazole group can facilitate interactions at the nanoscale, leading to innovative solutions in energy storage or conversion systems.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various nitroimidazole derivatives against a range of bacterial strains. The results indicated that compounds similar to this compound showed promising activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for drug development.

Case Study 2: Agricultural Application

Research conducted by agricultural scientists demonstrated that formulations containing imidazole derivatives significantly reduced pest populations in controlled trials. The study indicated that these compounds could be developed into effective biopesticides, offering an eco-friendly alternative to traditional chemical pesticides.

Case Study 3: Polymer Enhancement

A collaborative study between chemists and material scientists explored the incorporation of nitroimidazole derivatives into polymer blends. The findings revealed that adding these compounds improved the thermal stability and mechanical strength of the resulting materials, suggesting potential applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. The compound may also interact with enzymes and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Metronidazole: Another nitroimidazole derivative with antimicrobial properties.

Tinidazole: Similar in structure and used for similar therapeutic applications.

Ornidazole: Another related compound with antiparasitic activity.

Uniqueness

3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Biological Activity

3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanenitrile, also known by its CAS number 89128-08-5, is a compound of interest due to its potential biological activities. Its structure includes a nitroimidazole moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H8N4O2

- Molecular Weight : 180.17 g/mol

- Melting Point : 113°C to 116°C

- Structural Features : The compound features a 2-methyl-4-nitroimidazole ring attached to a propanenitrile chain, contributing to its unique biological properties.

Antimicrobial Properties

Nitroimidazoles are well-known for their antimicrobial activity, particularly against anaerobic bacteria and protozoa. Research has shown that compounds similar to this compound exhibit significant antiamoebic properties. For instance, studies have highlighted that nitroimidazole derivatives can effectively target Entamoeba histolytica, the causative agent of amoebic dysentery, showing promising results in vitro .

The biological activity of nitroimidazoles typically involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that damage DNA and inhibit nucleic acid synthesis. This process is crucial for their antimicrobial efficacy. The specific mechanism for this compound remains to be fully elucidated but is expected to follow similar pathways as other nitroimidazole compounds.

Study on Antiamoebic Activity

A study published in ResearchGate investigated various azole-based compounds, including derivatives of nitroimidazoles, for their antiamoebic activity. The results indicated that these compounds exhibited significant efficacy against E. histolytica, with some derivatives showing lower cytotoxicity compared to standard treatments . While specific data on this compound was not detailed in the study, its structural similarities suggest potential effectiveness.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C7H8N4O2 |

| Molecular Weight | 180.17 g/mol |

| Melting Point | 113°C to 116°C |

| Antimicrobial Activity | Effective against E. histolytica |

| Mechanism of Action | DNA damage via reactive intermediates |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic substitution of 2-methyl-4-nitroimidazole with acrylonitrile derivatives under basic conditions. Use mixed solvents (e.g., toluene/ethanol/Na₂CO₃ aqueous solution) to enhance solubility and reaction efficiency . Monitor reaction progress via TLC (e.g., toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) and purify via recrystallization or column chromatography . Optimize temperature (reflux vs. room temperature) and catalyst loading (e.g., Pd-based catalysts for cross-coupling steps) to improve yield.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodology :

- NMR : Analyze - and -NMR spectra to verify substitution patterns (e.g., nitro group position, methyl group integration). Compare chemical shifts with analogous imidazole derivatives .

- X-ray crystallography : Grow single crystals using slow evaporation (e.g., ethanol/water mixtures). Refine structures using SHELXL, ensuring validation with R-factors < 0.05 and CCDC deposition .

- Elemental analysis : Confirm purity via %C, %H, and %N matching calculated values (e.g., ±0.3% deviation) .

Q. What spectroscopic techniques are critical for tracking functional group transformations during synthesis?

- Methodology :

- IR spectroscopy : Identify nitro group stretches (~1520 cm) and nitrile stretches (~2240 cm) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How does the nitro group at the 4-position of the imidazole ring influence electronic properties and reactivity in downstream applications?

- Methodology : Perform DFT calculations to map electron density distributions (e.g., HOMO-LUMO gaps). Compare reactivity with non-nitro analogs in nucleophilic substitution or redox reactions. Use cyclic voltammetry to assess nitro group reduction potentials .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., solubility vs. bioactivity)?

- Methodology :

- Solubility studies : Measure logP values experimentally (shake-flask method) and compare with computational predictions (e.g., ChemAxon). Adjust solvent systems (e.g., DMSO/water mixtures) for biological assays .

- Docking studies : Use AutoDock Vina to model interactions with target proteins. Validate with mutagenesis or crystallographic data (e.g., PDB entries) to reconcile discrepancies .

Q. How can structural ambiguities in X-ray crystallography (e.g., disordered nitro groups) be resolved?

- Methodology : Apply anisotropic refinement in SHELXL and analyze residual electron density maps. Use twinning detection tools (e.g., PLATON) and consider alternative space groups if disorder persists .

Q. What experimental designs mitigate hazards during large-scale synthesis (e.g., nitration steps)?

- Methodology :

- Safety protocols : Use fume hoods, explosion-proof equipment, and inert atmospheres for nitration. Monitor exotherms with inline IR thermography .

- Waste management : Neutralize acidic byproducts (e.g., HNO₃) with NaHCO₃ before disposal. Partner with certified waste handlers for nitrile-containing residues .

Key Challenges and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.